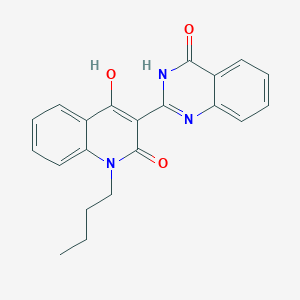
N-(2-Methoxybenzyl)-2-methyl-3-(1-methyl-1H-indol-3-yl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
The synthetic routes and reaction conditions for WAY-329341 are not widely documented in publicly available sources. it is typically synthesized in specialized laboratories with stringent conditions to ensure purity and efficacy . Industrial production methods would likely involve large-scale synthesis processes, adhering to strict quality control measures to maintain consistency and safety.
Chemical Reactions Analysis
WAY-329341 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents and conditions used in these reactions include strong acids, bases, and solvents that can facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
WAY-329341 has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving kinase inhibitors.
Biology: It helps in understanding the role of ABL kinase in cellular processes.
Medicine: It has potential therapeutic applications in treating diseases related to ABL kinase activity, such as certain cancers.
Industry: It may be used in the development of new pharmaceuticals and biotechnological products.
Mechanism of Action
WAY-329341 exerts its effects by inhibiting ABL kinase activity. This inhibition disrupts the signaling pathways that ABL kinase is involved in, leading to altered cellular functions. The molecular targets and pathways involved include the ABL kinase enzyme and its downstream signaling partners .
Comparison with Similar Compounds
WAY-329341 is unique due to its specific inhibition of ABL kinase. Similar compounds include:
Imatinib: Another ABL kinase inhibitor used in the treatment of chronic myeloid leukemia.
Dasatinib: A multi-kinase inhibitor that also targets ABL kinase.
Nilotinib: A selective ABL kinase inhibitor with improved efficacy and safety profiles compared to earlier inhibitors.
These compounds share similar mechanisms of action but differ in their specificity, potency, and therapeutic applications .
Properties
Molecular Formula |
C28H27N3O3 |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-methyl-3-(1-methylindol-3-yl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide |
InChI |
InChI=1S/C28H27N3O3/c1-30-17-22(19-11-7-8-14-23(19)30)26-25(20-12-5-6-13-21(20)28(33)31(26)2)27(32)29-16-18-10-4-9-15-24(18)34-3/h4-15,17,25-26H,16H2,1-3H3,(H,29,32) |
InChI Key |
FKFXFXHNPGCBSG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3C(C4=CC=CC=C4C(=O)N3C)C(=O)NCC5=CC=CC=C5OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(8-Hydroxy-quinolin-7-yl)-(4-isopropyl-phenyl)-methyl]-acetamide](/img/structure/B10805003.png)
![2-({3-[(2-Methoxyanilino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B10805004.png)
![1-(3,4-Dihydroxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B10805011.png)
![2-[[4-imino-5-(4-methoxyphenyl)-3-methyl-2H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B10805015.png)

![2-({[2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-1-(4-methylpiperidin-1-YL)ethan-1-one](/img/structure/B10805019.png)

![6-[ethyl(phenyl)sulfamoyl]-4-oxo-N-(oxolan-2-ylmethyl)-1H-quinoline-3-carboxamide](/img/structure/B10805027.png)

![N-cyclopentyl-2-[[2-(4-ethylphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfinyl]acetamide](/img/structure/B10805048.png)
![2-methyl-3-(1-methylindol-3-yl)-N-[2-(3-methylphenyl)ethyl]-1-oxo-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B10805054.png)

![2-{[(4-Methylphenyl)methyl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B10805063.png)

